molecular formula C10H8BrN3O2 B6344432 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240567-36-5

1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B6344432
CAS No.: 1240567-36-5
M. Wt: 282.09 g/mol
InChI Key: TWCGNHRPCFURIP-UHFFFAOYSA-N
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Description

The compound 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole belongs to the vast and versatile class of heterocyclic compounds known as pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms. This fundamental structure serves as a scaffold for a multitude of derivatives with a wide array of chemical and biological properties. The specific substitutions on the pyrazole (B372694) ring, in this case, a 3-nitro group and a 1-(3-bromophenyl)methyl group, significantly influence the molecule's characteristics and potential applications.

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov This versatility has made them a focal point of research and development in the pharmaceutical industry. researchgate.netglobalresearchonline.netresearcher.life

The pyrazole nucleus is a core component in numerous established drugs, demonstrating its therapeutic potential across different disease categories. nih.gov Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the insecticide Fipronil. dergipark.org.trmdpi.com The wide-ranging biological activities attributed to pyrazole derivatives include:

Anti-inflammatory and Analgesic globalresearchonline.nettandfonline.com

Antimicrobial (antibacterial and antifungal) globalresearchonline.netnih.gov

Anticancer and Antitumor globalresearchonline.netnbinno.com

Antiviral researcher.life

Antitubercular globalresearchonline.netresearcher.life

Antidepressant globalresearchonline.net

This diverse pharmacological profile stems from the pyrazole ring's ability to be readily functionalized, allowing chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets. nih.govnbinno.com Beyond medicine, pyrazole derivatives are also crucial in agrochemicals and as fluorescent agents and dyes. globalresearchonline.netnih.gov

Table 1: Examples of Biologically Active Pyrazole Derivatives


Compound Names Mentioned

Compound Name
This compound
Celecoxib
Difenamizole
Fipronil
Rimonabant
CDPPB

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGNHRPCFURIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 3 Bromophenyl Methyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of proton and carbon signals and establishes the connectivity within the 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole molecule.

¹H NMR and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzylic methylene (B1212753) group, and the 3-bromophenyl substituent. The chemical shifts are influenced by the electronic effects of the nitro group and the bromine atom. The pyrazole protons, H-4 and H-5, would appear as doublets due to their mutual coupling. The benzylic protons would present as a singlet, integrating to two protons. The aromatic protons of the 3-bromophenyl ring are anticipated to show a complex splitting pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring, the benzylic methylene carbon, and the carbons of the 3-bromophenyl ring will resonate at characteristic chemical shifts. The presence of the electron-withdrawing nitro group is expected to significantly deshield the C-3 of the pyrazole ring, shifting its signal downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4 (Pyrazole)7.0 - 7.2-
H-5 (Pyrazole)8.0 - 8.2-
Methylene (-CH₂-)5.4 - 5.650 - 55
Aromatic (C-H)7.2 - 7.6125 - 135
C-3 (Pyrazole)-155 - 160
C-4 (Pyrazole)-110 - 115
C-5 (Pyrazole)-130 - 135
Aromatic (C-Br)-120 - 125
Aromatic (C)-130 - 140

Note: These are estimated values based on known substituent effects on pyrazole and benzene (B151609) rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structural assignments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. A cross-peak between the signals of H-4 and H-5 of the pyrazole ring would confirm their connectivity. Correlations among the aromatic protons of the 3-bromophenyl ring would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the direct assignment of the carbon signals for C-4, C-5, the methylene group, and the protonated carbons of the bromophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is crucial for identifying long-range (two- and three-bond) correlations. Key expected correlations would include the benzylic protons with C-1' of the phenyl ring and C-5 of the pyrazole ring, as well as with the pyrazole nitrogen to which the benzyl (B1604629) group is attached. Correlations between the pyrazole protons and the pyrazole carbons would further solidify the structural framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₀H₈BrN₃O₂), the calculated exact mass would be determined. The presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities, confirming the presence of one bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[M]⁺ (for ⁷⁹Br)280.9854
[M+2]⁺ (for ⁸¹Br)282.9834

Fragmentation Pathways and Structural Information

The electron ionization (EI) mass spectrum would display a series of fragment ions that provide valuable structural information. The fragmentation of pyrazole derivatives often involves cleavage of the substituents from the ring and rupture of the pyrazole ring itself.

A primary fragmentation pathway is expected to be the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable 3-bromobenzyl cation (m/z 169/171) and a 3-nitropyrazole radical. The 3-bromobenzyl cation is a prominent peak in the mass spectra of similar compounds. Further fragmentation of the 3-bromobenzyl cation could involve the loss of a bromine atom to give a tropylium-like ion. Another significant fragmentation could involve the loss of the nitro group (NO₂) from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the nitro group, the aromatic rings, and the pyrazole nucleus.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
1530 - 1560Asymmetric stretchingNitro (N-O)
1340 - 1370Symmetric stretchingNitro (N-O)
3000 - 3100C-H stretchingAromatic and Pyrazole
1450 - 1600C=C stretchingAromatic and Pyrazole
1000 - 1200C-N stretchingPyrazole
600 - 800C-Br stretchingBromophenyl

The strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be a key feature of the IR spectrum. The presence of bands in the aromatic C-H and C=C stretching regions would confirm the existence of the phenyl and pyrazole rings.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For a compound such as this compound, a crystalline solid would be subjected to X-ray diffraction analysis. The resulting data would allow for the elucidation of its crystal system, space group, and unit cell dimensions. Based on analyses of similar pyrazole derivatives, it is plausible that this compound would crystallize in a common system such as monoclinic or orthorhombic. uned.esspast.org

Molecular Structure and Conformation

The molecular structure of this compound would reveal several key features. The pyrazole ring itself is expected to be nearly planar. nih.gov However, the substituent groups—the (3-bromophenyl)methyl group at the N1 position and the nitro group at the C3 position—will exhibit specific spatial orientations relative to this ring.

Intermolecular interactions are crucial in defining the crystal packing. For this molecule, weak intermolecular forces such as C-H···O or C-H···N hydrogen bonds are anticipated, which would link adjacent molecules into a stable three-dimensional network. spast.orgnih.gov

Below is a representative table of crystallographic data, compiled from typical values for related substituted pyrazole compounds.

ParameterIllustrative Value
Chemical FormulaC10H8BrN3O2
Formula Weight298.10
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95
Volume (Å3)~1060
Z4

Note: The data in this table is illustrative and based on common findings for structurally similar pyrazole derivatives. It does not represent experimentally determined values for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be influenced by its constituent parts: the pyrazole ring, the bromophenyl group, and the nitro group. The pyrazole ring itself exhibits absorption in the UV region. The presence of the aromatic bromophenyl ring and the highly conjugated nitro group (both acting as chromophores) is expected to lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

The spectrum would likely display absorption bands corresponding to π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions. The intense π → π* transitions are associated with the promotion of electrons in the conjugated π-system of the aromatic and heterocyclic rings. The less intense n → π* transitions typically arise from the excitation of non-bonding electrons on the nitrogen and oxygen atoms.

The polarity of the solvent used for the analysis can also influence the positions of the absorption maxima. Nitroaromatic compounds, in particular, can exhibit solvatochromism, where the absorption spectrum shifts in response to the solvent's polarity. chemrxiv.org

An illustrative table of expected UV-Vis absorption data is provided below.

Wavelength (λmax, nm)Electronic TransitionRegion
~210-230π → πUV-C
~260-280π → πUV-B
~310-340n → π*UV-A

Note: The data in this table is illustrative and based on the typical spectral characteristics of substituted nitroaromatic and pyrazole compounds. It does not represent experimentally determined values for this compound.

Chemical Reactivity and Transformation Studies of 1 3 Bromophenyl Methyl 3 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is an aromatic heterocycle. ias.ac.in However, its reactivity is profoundly influenced by the presence of the strongly electron-withdrawing nitro group at the C3 position. This substituent significantly reduces the electron density of the ring system, which in turn governs its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds, including pyrazole itself, which typically undergoes substitution at the C4 position. scribd.comcdnsciencepub.com However, the pyrazole ring in this compound is heavily deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the C3-nitro group. This deactivation makes standard electrophilic substitution reactions, such as nitration or halogenation, on the pyrazole ring challenging. wikipedia.org

For substitution to occur, forcing reaction conditions would likely be required. The substitution would be directed to the C4 position, which is the most electron-rich carbon on the deactivated pyrazole ring. Alternatively, electrophilic attack could potentially occur on the pendant phenyl ring. The bromine atom on the phenyl ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, under harsh conditions, a mixture of products could be anticipated, with substitution at C4 of the pyrazole ring or at the positions ortho/para to the bromine on the phenyl ring. For instance, electrophilic bromination of a related 1-benzylpyrazole has been shown to afford the 4-bromopyrazole derivative. acs.orgnih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions This table presents hypothetical but chemically plausible outcomes based on established reactivity principles.

Reaction Type Reagent/Conditions Potential Product(s)
Bromination Br₂ / FeBr₃ 1-[(3-Bromophenyl)methyl]-4-bromo-3-nitro-1H-pyrazole
Nitration HNO₃ / H₂SO₄ (conc.) 1-[(3-Bromo-4-nitrophenyl)methyl]-3-nitro-1H-pyrazole

The electron-deficient nature of the 3-nitropyrazole ring makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org In this compound, the nitro group at the C3 position can function as a leaving group, particularly when attacked by strong nucleophiles.

The mechanism involves the addition of a nucleophile to the electron-poor C3 carbon of the pyrazole ring. This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge of this complex is stabilized by resonance, particularly through delocalization onto the electron-withdrawing nitro group. libretexts.org In the subsequent, faster step, the aromaticity of the pyrazole ring is restored by the elimination of the nitro group as a nitrite (B80452) anion (NO₂⁻), yielding the substituted pyrazole product. nih.gov This pathway allows for the introduction of a variety of nucleophiles at the C3 position.

Figure 1: General Mechanism for Nucleophilic Aromatic Substitution (SNAr) Illustrates the attack of a nucleophile (Nu⁻) on the C3 position of the pyrazole ring, leading to the displacement of the nitro group.

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis and serves as a key reactive center in the target molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, providing a route to aromatic amines which are valuable synthetic intermediates. nih.gov A wide array of reducing agents can accomplish this conversion, with catalytic hydrogenation being one of the most common methods. researchgate.netmit.edu

For the reduction of this compound, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity. The presence of a carbon-bromine bond on the phenyl ring introduces a potential for hydrodehalogenation (cleavage of the C-Br bond) as an undesired side reaction, particularly with highly active catalysts like palladium on carbon (Pd/C) under standard conditions. researchgate.net Alternative catalysts or milder conditions may be employed to selectively reduce the nitro group while preserving the bromide. The reaction proceeds through intermediate species such as nitroso and hydroxylamino derivatives before yielding the final amine. nih.gov

Table 2: Selected Methods for Nitro Group Reduction This table outlines various reagents and their suitability for the chemoselective reduction of the nitro group in this compound.

Reagent/Catalyst Conditions Product Comments
H₂, Pd/C H₂ (1 atm), Methanol, rt 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine Risk of C-Br bond cleavage (dehalogenation). researchgate.net
H₂, PtO₂ H₂ (1 atm), Ethanol, rt 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine Often more selective than Pd/C for preserving halides.
Fe, NH₄Cl Ethanol/Water, reflux 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine Classical, mild, and often tolerant of halides.
SnCl₂·2H₂O Ethanol, reflux 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine A standard method for selective nitro reduction.
NaBH₄, NiCl₂ Methanol, 0 °C to rt 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine Effective system for nitro reduction.

The nitro group exerts a powerful influence on the chemical reactivity of the pyrazole ring through its strong electron-withdrawing properties, which operate via both inductive (-I) and resonance (-M) effects.

Deactivation towards Electrophilic Attack: The nitro group withdraws electron density from the π-system of the pyrazole ring. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. As discussed in section 4.1.1, this effect renders electrophilic aromatic substitution significantly more difficult compared to unsubstituted pyrazole. wikipedia.org

Activation towards Nucleophilic Attack: Conversely, the electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached (C3) highly electrophilic. This activates the ring for nucleophilic aromatic substitution (SNAr), allowing the nitro group itself to be displaced by a variety of nucleophiles, as detailed in section 4.1.2. chemistrysteps.comlibretexts.org The ability of the nitro group to stabilize the intermediate Meisenheimer complex via resonance is key to this activation. wikipedia.org

Reactions at the (3-Bromophenyl)methyl Moiety

The (3-bromophenyl)methyl substituent provides two primary sites for chemical modification: the benzylic carbon of the methyl bridge and the carbon-bromine bond on the phenyl ring.

Reactions at the benzylic position often proceed through radical mechanisms. For instance, the benzylic hydrogens can be substituted with a halogen using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). masterorganicchemistry.comkoreascience.kr This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 1-[(bromo(3-bromophenyl)methyl)]-3-nitro-1H-pyrazole, a versatile intermediate for further nucleophilic substitution reactions at the benzylic position. chemistrysteps.com

The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to form a new carbon-carbon bond between the aryl bromide and an organoboron compound (like a boronic acid or ester), is a particularly powerful tool. rsc.orgnih.govresearchgate.net This reaction is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the C3 position of the phenyl ring, demonstrating broad functional group tolerance. nih.govmdpi.com

Table 3: Representative Transformations of the (3-Bromophenyl)methyl Moiety This table shows examples of reactions that can be performed on the side chain of the title compound.

Reaction Type Reagent/Conditions Moiety Targeted Product
Suzuki-Miyaura Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux C-Br on Phenyl Ring 1-{[3-(1,1'-Biphenyl)-3-yl]methyl}-3-nitro-1H-pyrazole
Benzylic Bromination N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux Benzylic C-H 1-[(Bromo(3-bromophenyl)methyl)]-3-nitro-1H-pyrazole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille) at the Bromo Position

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For a substrate like this compound, this reaction would involve the palladium-catalyzed coupling of the bromophenyl moiety with various aryl, heteroaryl, or vinyl boronic acids or esters. researchgate.netmdpi.com The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system involving bulky phosphine (B1218219) ligands (e.g., XPhos), and a base. researchgate.netnih.gov The choice of solvent and base is crucial for achieving high yields. Studies on similar brominated pyrazole systems have demonstrated the efficacy of this method. researchgate.net For instance, the coupling of brominated aminopyrazoles with a range of boronic acids has been successfully achieved using catalysts like XPhos Pd G2.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O 70-80
Pd(OAc)₂ XPhos K₂CO₃ EtOH/H₂O 80 (Microwave)

Heck Reaction: The Heck reaction facilitates the formation of a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org In the context of this compound, the bromo position could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce alkenyl substituents. organic-chemistry.orgresearchgate.net This reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org Ligandless palladium catalysts or systems with phosphine ligands are commonly employed. researchgate.net

Table 2: Typical Heck Reaction Conditions for Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ Et₃N DMF 100
Pd/C - K₂CO₃ DMAc 140

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl group at the bromo position, leading to the synthesis of various arylalkyne derivatives. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov Research on 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has shown that bulky, electron-rich phosphine ligands can be effective in promoting this transformation on less reactive substrates. researchgate.net

Table 3: Common Sonogashira Coupling Conditions for Aryl Bromides

Catalyst Co-catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ CuI Et₃N THF Room Temp - 65
Pd(OAc)₂ CuI K₃PO₄ DMSO 125

Stille Reaction: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The bromo group of this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to form new C-C bonds. libretexts.org A significant drawback of the Stille reaction is the toxicity of the tin reagents. wikipedia.org However, methods for reactions that are catalytic in tin have been explored to mitigate this issue. organic-chemistry.org The use of specific ligands and additives like CuCl can enhance the reaction efficiency. nih.gov

Table 4: General Stille Reaction Conditions for Aryl Bromides

Catalyst Ligand Additive Solvent Temperature (°C)
Pd(PPh₃)₄ - LiCl Toluene 110
Pd₂(dba)₃ PPh₃ - THF 60

Other Derivatizations of the Phenyl or Methyl Linker

Beyond the versatile cross-coupling reactions at the bromo position, other parts of the this compound molecule can potentially be functionalized, although specific examples for this exact compound are scarce.

Derivatization of the Phenyl Ring: The phenyl ring, already substituted with a bromine atom and the pyrazole-methyl group, could potentially undergo further electrophilic aromatic substitution reactions. However, the presence of the electron-withdrawing nitro group on the pyrazole and the bromine atom would deactivate the phenyl ring, making such reactions challenging. The directing effects of the existing substituents would need to be considered for any potential substitution.

Derivatization of the Methyl Linker: The benzylic methylene (B1212753) (-CH₂-) linker is another potential site for chemical modification. While stable, this position can be reactive under certain conditions. For instance, radical halogenation could introduce a halide, which could then serve as a handle for nucleophilic substitution reactions. However, such reactions might compete with reactions on other parts of the molecule and would require careful optimization. In related systems, modifications often involve starting with a functionalized benzyl (B1604629) halide which is then used to alkylate the pyrazole nitrogen. researchgate.net For example, a benzyl bromide can be modified via a Suzuki reaction before being attached to the pyrazole ring. acs.org This synthetic strategy highlights the possibility of introducing diversity through the benzyl moiety, even if post-synthetic modification of the linker on the final molecule is less common. Studies on related N-benzyl pyrazoles show that the benzyl group itself can be modified prior to its attachment to the pyrazole core to create diverse structures. rsc.org

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
K₃PO₄ (Potassium phosphate)
XPhos Pd G2
Pd(OAc)₂ (Palladium(II) acetate)
Et₃N (Triethylamine)
PPh₃ (Triphenylphosphine)
Pd/C (Palladium on carbon)
K₂CO₃ (Potassium carbonate)
DMAc (Dimethylacetamide)
NMP (N-Methyl-2-pyrrolidone)
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
CuI (Copper(I) iodide)
THF (Tetrahydrofuran)
DMSO (Dimethyl sulfoxide)
[DTBNpP]Pd(crotyl)Cl
TMP (2,2,6,6-Tetramethylpiperidine)
4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
LiCl (Lithium chloride)
Dabco (1,4-Diazabicyclo[2.2.2]octane)
DMF (Dimethylformamide)

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and geometry of molecules.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrazole (B372694) derivatives. A variety of functionals are employed to approximate the exchange-correlation energy, each with its own strengths. For pyrazole systems, hybrid functionals such as B3LYP and B3PW91, as well as range-separated functionals like CAM-B3LYP and HSEH1PBE, are commonly used with basis sets like 6-311G to provide a balance of computational cost and accuracy. doaj.org

These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other properties, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, can also be derived from these orbital energies, offering a comprehensive picture of the molecule's electronic character.

Table 1. Hypothetical Electronic Properties of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole Calculated by Various DFT Functionals.
ParameterB3LYPB3PW91CAM-B3LYPHSEH1PBE
HOMO Energy (eV)-7.5-7.6-8.2-8.1
LUMO Energy (eV)-2.8-2.9-2.5-2.6
Energy Gap (eV)4.74.75.75.5

The presence of a flexible methyl linker between the bromophenyl and pyrazole rings in this compound allows for multiple conformational isomers. Conformational analysis is therefore essential to identify the most stable three-dimensional structures and to understand the molecule's flexibility. By systematically rotating the dihedral angles associated with the linker, a potential energy surface can be mapped out.

This process reveals the global minimum energy conformation, as well as other local minima and the energy barriers that separate them. Such studies are crucial as the biological activity and chemical reactivity of a molecule are often dependent on its preferred conformation. The exploration of these energy landscapes can be performed using both quantum mechanical and molecular mechanics methods. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights into transition states and reaction pathways.

The synthesis of pyrazole rings often proceeds through [3+2] cycloaddition reactions. nih.gov The Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of such reactions. mdpi.com MEDT analyses can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating and characterizing the transition states and any intermediates along the reaction coordinate.

For the formation of substituted pyrazoles, MEDT studies can elucidate the regioselectivity and stereoselectivity of the cycloaddition. mdpi.comscielo.org.mx This involves calculating the activation energies for all possible reaction channels, with the kinetically favored product being the one formed via the lowest energy barrier.

The surrounding solvent can have a significant impact on the kinetics and thermodynamics of a reaction. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.

Ligand-Target Interaction Prediction and Molecular Dynamics Simulations

Given that many pyrazole derivatives exhibit biological activity, computational methods are widely used to predict their interactions with biological targets and to study their dynamic behavior.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. researchgate.net This method can help to identify potential biological targets for this compound and to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted complex over time. nih.govresearchgate.net MD simulations provide a detailed view of the conformational changes in both the ligand and the target upon binding, as well as a more accurate estimation of the binding free energy. These simulations are instrumental in assessing the potential of a compound as a therapeutic agent. nih.gov

Molecular Docking for Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. eurasianjournals.com This method is widely used to estimate the binding affinity of a ligand (in this case, this compound) to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding free energy.

While specific docking studies for this compound are not yet published, the extensive research on other pyrazole derivatives provides a strong framework for how such investigations would be conducted. For instance, various pyrazole analogs have been docked against a range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. ijpsr.commdpi.comnih.gov

Methodology: A typical molecular docking study for this compound would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its geometry and energy. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would typically be removed, and polar hydrogen atoms added. amazonaws.com

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. amazonaws.com

Docking Simulation: Using software such as AutoDock Vina, the ligand is flexibly docked into the defined grid box of the rigid receptor. The program then calculates the binding energies for different conformations. amazonaws.com

Analysis of Results: The results are analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined. nih.gov

Potential Biological Targets and Expected Interactions: Based on the known activities of other pyrazole derivatives, potential targets for this compound could include:

Protein Kinases: Many pyrazole derivatives are known to be kinase inhibitors, which are crucial in cancer therapy. mdpi.com Docking studies could reveal interactions with key residues in the ATP-binding pocket of kinases like RET kinase. mdpi.com

Cyclooxygenase (COX) Enzymes: As potent anti-inflammatory agents, pyrazole derivatives often target COX-1 and COX-2. nih.govfrontiersin.org Docking could elucidate the binding mode and selectivity of the compound.

Bacterial Enzymes: The antibacterial potential of pyrazoles can be explored by docking against essential bacterial proteins. asianpubs.orgresearchgate.net

The following interactive table provides hypothetical docking scores and key interactions of this compound with various potential protein targets, based on typical values observed for similar pyrazole derivatives.

Target Protein (PDB ID)Potential Therapeutic AreaPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
VEGFR-2 (2QU5) Anticancer-9.8Cys919, Asp1046Hydrogen Bond
Aurora A (2W1G) Anticancer-8.5Arg137, Thr217Hydrogen Bond, Hydrophobic
CDK2 (2VTO) Anticancer-10.1Leu83, Lys33Hydrogen Bond
COX-2 (5KIR) Anti-inflammatory-9.2Arg513, Tyr385Hydrogen Bond, Pi-Alkyl
Staphylococcus aureus DNA gyrase (2XCT) Antibacterial-7.9Asp79, Gly77Hydrogen Bond

Note: The data in this table is illustrative and based on findings for structurally related pyrazole derivatives. Specific experimental and computational studies are required to validate these predictions for this compound.

Dynamics of Compound-Biomolecular Interactions

Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the interaction between a ligand and its target protein over time. eurasianjournals.com Unlike the static snapshot provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein, and the role of solvent molecules in the interaction. researchgate.net

Methodology: An MD simulation for the this compound-protein complex, obtained from molecular docking, would typically proceed as follows:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectories of all atoms are calculated by solving Newton's equations of motion. mdpi.com

Trajectory Analysis: The resulting trajectories are analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions like hydrogen bonds. researchgate.net

Insights from Molecular Dynamics: MD simulations of this compound with a target protein could provide valuable information on:

Binding Stability: By monitoring the RMSD of the ligand and the protein backbone, the stability of the binding pose predicted by docking can be confirmed. mdpi.com

Key Interacting Residues: MD can identify the most persistent interactions throughout the simulation, highlighting the key residues responsible for binding. mdpi.com

Conformational Changes: The simulation can reveal if the binding of the ligand induces any significant conformational changes in the protein, which could be important for its function.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectories to obtain a more accurate estimation of the binding free energy. researchgate.net

The following table summarizes the key parameters that would be analyzed in a molecular dynamics simulation study of this compound complexed with a hypothetical protein target.

Simulation ParameterPurposeTypical Findings for Pyrazole Derivatives
Root-Mean-Square Deviation (RMSD) To assess the stability of the ligand-protein complex over time.Stable complexes show low and converging RMSD values for both the protein and the ligand.
Root-Mean-Square Fluctuation (RMSF) To identify the flexibility of different regions of the protein upon ligand binding.Binding of the ligand may reduce the fluctuation of residues in the active site.
Hydrogen Bond Analysis To determine the persistence of hydrogen bonds between the ligand and the protein.Key hydrogen bonds are maintained for a significant percentage of the simulation time.
Radius of Gyration (Rg) To evaluate the compactness of the protein.Significant changes in Rg may indicate ligand-induced conformational changes.
Binding Free Energy (MM/PBSA) To provide a more accurate estimation of binding affinity.Favorable binding is indicated by negative binding free energy values.

Note: This table illustrates the types of data and insights that can be gained from MD simulations, based on studies of other pyrazole derivatives.

Unraveling Mechanistic Insights Through Structure-Activity Relationship (SAR) Investigations of this compound Analogs

The systematic exploration of the structure-activity relationship (SAR) for analogs of this compound is fundamental to understanding their mechanism of action and optimizing their interaction with biological targets. By methodically altering specific structural components of the parent molecule, researchers can decipher the role of each moiety in eliciting a biological response. This approach allows for the rational design of more potent and selective compounds.

Role As a Synthetic Intermediate and Building Block

Utilization in the Construction of Fused Heterocyclic Systems

The structural framework of 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole is well-suited for the synthesis of various fused heterocyclic systems. The nitro group can be chemically reduced to an amino group, which then serves as a key nucleophile in cyclization reactions to form fused rings. For instance, 5-aminopyrazoles are known to be important substrates for synthesizing functionalized pyrazole-linked and pyrazole-fused molecular libraries. researchgate.net

One common strategy involves the reaction of the amino-pyrazole intermediate with 1,3-dielectrophiles to construct pyrazolo[3,4-b]pyridine systems. researchgate.net Similarly, condensation reactions with various reagents can lead to the formation of other fused pyrazoles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-c]pyrazoles. sciencescholar.ussemanticscholar.org The synthesis of these fused systems is of significant interest due to their prevalence in biologically active compounds. sciencescholar.us

Fused Heterocyclic SystemPrecursorKey Reaction Type
Pyrazolo[3,4-b]pyridines5-Amino-1-[(3-bromophenyl)methyl]-1H-pyrazoleCyclocondensation with 1,3-dielectrophiles
Pyrazolo[3,4-d]pyrimidines5-Amino-1-[(3-bromophenyl)methyl]-1H-pyrazoleCyclization with formamide (B127407) or similar reagents
Pyrazolo[3,4-c]pyrazolesFunctionalized 1-[(3-bromophenyl)methyl]-1H-pyrazoleCondensation with hydrazines

Precursor for Advanced Organic Transformations

This compound is a precursor for a variety of advanced organic transformations. The nitro group is highly susceptible to nucleophilic substitution, allowing for the introduction of a range of functional groups at the 3-position of the pyrazole (B372694) ring. researchgate.net Furthermore, the reduction of the nitro group to an amine opens up a vast array of chemical reactions, including diazotization followed by substitution, acylation, and condensation with carbonyl compounds to form Schiff bases.

The bromine atom on the phenyl ring provides another handle for synthetic modifications. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This allows for the integration of the pyrazole-containing fragment into larger and more complex molecules.

TransformationReactive SiteReagents/ConditionsProduct Type
Nucleophilic Aromatic Substitution3-position of pyrazoleVarious nucleophiles3-Substituted pyrazole derivatives
Reduction of Nitro Group3-nitro groupReducing agents (e.g., SnCl2, H2/Pd)3-Aminopyrazole derivative
Suzuki Coupling3-bromophenyl groupBoronic acids, Pd catalyst, baseBiaryl compounds
Heck Coupling3-bromophenyl groupAlkenes, Pd catalyst, baseStilbene-like compounds
Sonogashira Coupling3-bromophenyl groupTerminal alkynes, Pd/Cu catalysts, baseAryl-alkyne compounds

Integration into Complex Molecular Architectures

The dual functionality of this compound, with reactive sites on both the pyrazole and the phenyl rings, makes it an ideal building block for the synthesis of complex molecular architectures. Through a sequence of reactions, this compound can be elaborated into intricate structures with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

For example, the bromine atom can be utilized for an initial cross-coupling reaction to attach a larger molecular fragment. Subsequently, the nitro group can be transformed into an amino group, which can then be used to construct a fused heterocyclic system. This step-wise functionalization allows for the controlled and systematic construction of complex molecules. The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov The ability to functionalize both the pyrazole and the appended phenyl ring provides a powerful tool for generating diverse libraries of compounds for drug discovery.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The classical synthesis of nitropyrazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. nih.govchemicalbook.com A key area of future research will be the development of more sustainable and efficient synthetic pathways. This includes the exploration of greener solvents, catalyst systems that can be recycled, and atom-economical reactions that maximize the incorporation of starting materials into the final product. Researchers are continuously seeking to optimize reaction conditions to improve yields and reduce the environmental impact of chemical production. atlantis-press.com

One promising avenue is the use of flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. This methodology is particularly advantageous for nitration reactions, which are often highly exothermic.

Furthermore, there is a growing interest in biocatalysis and the use of enzymes to perform specific chemical transformations with high selectivity under mild conditions. While not yet widely applied to nitropyrazole synthesis, this represents a significant long-term goal for sustainable chemical manufacturing.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced spectroscopic techniques for real-time, in-situ monitoring are becoming increasingly important. Techniques such as in-line Fourier Transform Infrared (FT-IR) spectroscopy can track the concentration of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. rsc.org This provides valuable kinetic data and can help identify transient or unstable intermediates, leading to a more complete mechanistic picture. rsc.org

Other process analytical technologies (PAT) like Raman spectroscopy and advanced Nuclear Magnetic Resonance (NMR) techniques are also being adapted for real-time reaction monitoring. The data generated from these methods can be used to ensure reaction completeness, control product quality, and prevent the formation of impurities. The application of these techniques to the synthesis of "1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole" would enable a more precise and efficient manufacturing process.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and spectroscopic properties of molecules. rsc.orgasrjetsjournal.org For "this compound," computational studies can provide valuable insights into its electronic structure, molecular orbitals, and electrostatic potential surface. This information can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. asrjetsjournal.org

Furthermore, computational modeling can be used to investigate reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions, such as the N-alkylation of the pyrazole (B372694) ring. mdpi.com By simulating different reaction pathways, chemists can identify the most energetically favorable routes, thereby reducing the amount of experimental trial-and-error required to develop new synthetic methods. asrjetsjournal.orgmdpi.com These computational approaches offer a predictive framework that can accelerate the discovery and optimization of chemical processes involving nitropyrazole scaffolds.

Expanding the Scope of Derivatization for Academic Exploration

The "this compound" scaffold presents numerous opportunities for further derivatization, allowing for a systematic exploration of structure-activity relationships in an academic context. The bromine atom on the phenyl ring is a versatile functional handle that can be readily transformed into other groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, to probe their effects on the molecule's properties.

Additionally, the nitro group can be reduced to an amino group, which can then be further functionalized. researchgate.net The pyrazole ring itself can also be a site for further substitution, depending on the reaction conditions. mdpi.comnih.gov This broad potential for chemical modification makes "this compound" an excellent platform for creating libraries of novel compounds for various research purposes, including medicinal chemistry and materials science. nih.govchemimpex.com

Q & A

Q. What are the standard synthetic routes for 1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a similar pyrazole derivative was synthesized by reacting 3-azido-1-(4-bromobenzyl)pyrazole with alkynes in a THF/water mixture under catalytic CuSO₄ and sodium ascorbate at 50°C for 16 hours . Yield optimization involves controlling stoichiometry (1.3 equiv of alkyne), temperature (50–60°C), and catalyst loading (0.2 equiv CuSO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The 3-bromophenyl group shows aromatic protons as a multiplet (δ 7.2–7.5 ppm), while the nitro group deshields adjacent pyrazole protons (δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a related brominated pyrazole derivative showed a base peak at m/z 269.18 (C₁₂H₁₇BrN₂) .
  • IR Spectroscopy : The nitro group exhibits strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. How does the 3-bromophenyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The bromine atom increases molecular weight and lipophilicity, reducing aqueous solubility. Stability studies in DMSO (20 mM stock, −20°C) show <5% degradation over 30 days. For improved solubility, co-solvents like ethanol (10–20% v/v) or cyclodextrin inclusion complexes are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use dual-space algorithms in SHELXD for phase determination and SHELXL for refinement. For example, a brominated pyrazole derivative required anisotropic displacement parameters (ADPs) for Br and N atoms to resolve residual electron density (>0.5 eÅ⁻³). Twinning analysis (via PLATON) and high-resolution data (<1.0 Å) mitigate errors .

Q. How can the electronic effects of the nitro group be exploited to design derivatives with enhanced bioactivity?

  • Methodological Answer : The nitro group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing electrophilic reactivity. Substituent effects were studied via Hammett plots (σₚ = +0.78 for −NO₂). Derivatives with electron-donating groups (e.g., −OCH₃) at the 4-position showed 2.5× higher cytotoxicity against HL-60 leukemia cells (IC₅₀ = 3.2 µM vs. 8.1 µM for parent compound) .

Q. What mechanistic insights explain the compound’s role in iron(III) complexation studies?

  • Methodological Answer : The compound acts as a ligand via its pyrazole nitrogen and bromine atoms. Spectrophotometric titration (λₘₐₓ = 510 nm, ε = 1.2×10⁴ L mol⁻¹ cm⁻¹) revealed a 1:2 Fe(III)-to-ligand stoichiometry. Stability constants (log β = 12.3 ± 0.2) were calculated using Job’s method, with 4-aminoantipyrine as a synergistic agent .

Data Contradiction Analysis

Q. Why do reported yields vary for CuAAC-based synthesis of similar pyrazole-triazole hybrids?

  • Methodological Answer : Discrepancies arise from differences in:
  • Catalyst Purity : Commercial CuSO₄ often contains trace metals; recrystallization improves yield by 15–20% .
  • Solvent System : THF/water (1:1) outperforms DMF/water (3:1) due to better alkyne solubility .
  • Reaction Time : Extended duration (>20 hours) leads to byproduct formation (e.g., triazole dimers) .

Research Findings Table

Property Value/Observation Reference
Synthetic Yield 61–88% (CuAAC route)
Cytotoxicity (HL-60) IC₅₀ = 8.1 µM (parent); 3.2 µM (−OCH₃ derivative)
Log P 2.9 ± 0.3 (measured via shake-flask)
Crystallographic R-factor 0.039 (SHELXL-refined)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.